
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring substituted with an ethyl group and a hydroxyphenyl carbamate moiety
Vorbereitungsmethoden
The synthesis of 1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidine with 3-hydroxyphenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .
Industrial production methods for carbamates often involve the use of carbamoyl chlorides or isocyanates as intermediates. These intermediates react with phenols or alcohols to form the desired carbamate products. The process may involve multiple steps, including purification and isolation of the final product .
Analyse Chemischer Reaktionen
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine ring, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial settings, it can be used in the production of polymers, coatings, and other materials
Wirkmechanismus
The mechanism of action of 1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and lead to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate
- tert-Butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate
- tert-Butyl (4-(piperidin-1-yl)phenyl)carbamate
- tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate
- tert-Butyl N-(3-hydroxyphenyl)-N-propylcarbamate
- tert-Butyl N-butyl-N-(3-hydroxyphenyl)carbamate
These compounds share structural similarities with this compound but differ in their substituents and functional groups. The unique combination of the ethyl group and hydroxyphenyl carbamate moiety in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95041-67-1 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
(1-ethylpiperidin-4-yl) N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-2-16-8-6-13(7-9-16)19-14(18)15-11-4-3-5-12(17)10-11/h3-5,10,13,17H,2,6-9H2,1H3,(H,15,18) |
InChI-Schlüssel |
FYASNXJYGOPKLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


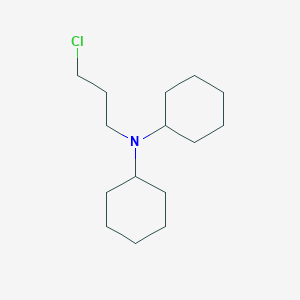
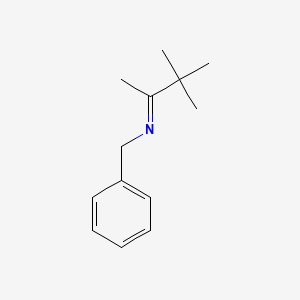
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)
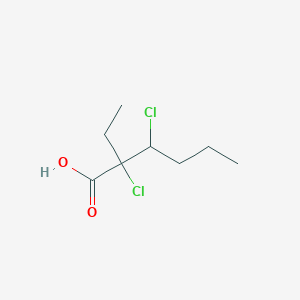
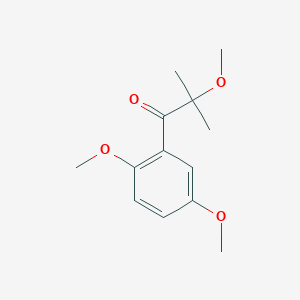
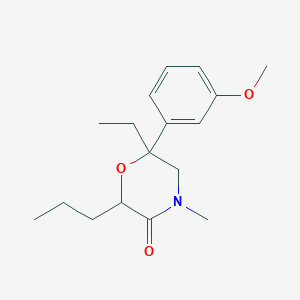
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)
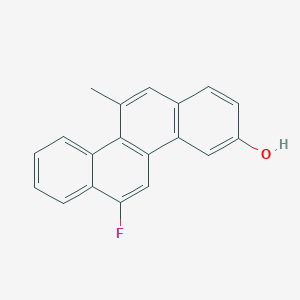

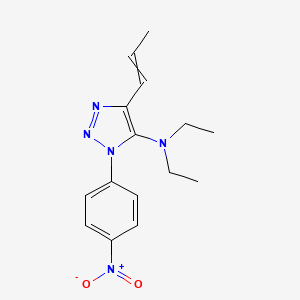
![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
